1-(3,4-Dichlorophenyl)hexan-1-one
Description
1-(3,4-Dichlorophenyl)hexan-1-one is a chlorinated aromatic ketone with the molecular formula C₁₂H₁₄Cl₂O. The compound features a hexanone chain attached to a 3,4-dichlorophenyl ring, which may confer stability and reactivity influenced by the electron-withdrawing chlorine substituents.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBWPENBUQVNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation: Direct Electrophilic Substitution
Friedel-Crafts acylation represents a classical method for introducing acyl groups onto aromatic rings. For electron-deficient substrates like 1,2-dichlorobenzene, the reaction requires rigorous activation due to the deactivating nature of chlorine substituents. In a modified protocol, hexanoyl chloride reacts with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions . The reaction proceeds via the formation of an acylium ion, which electrophilically substitutes the aromatic ring at the para position relative to one chlorine atom.
Optimization Parameters :
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Solvent : Dichloromethane (DCM) or nitrobenzene (for higher reactivity)
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Temperature : 0–25°C to minimize side reactions
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Catalyst Loading : 1.2 equivalents of AlCl₃ relative to acyl chloride
Despite its simplicity, this method faces challenges due to the low reactivity of 1,2-dichlorobenzene, often resulting in yields below 40% . Competing side reactions, such as polysubstitution or ketone dimerization, further complicate isolation.
Grignard Reagent-Mediated Synthesis: Nitrile Alkylation
A more efficient route involves the reaction of 3,4-dichlorophenylacetonitrile with a pentyl Grignard reagent (C₅H₁₁MgBr) in tetrahydrofuran (THF) . The nitrile group undergoes nucleophilic addition by the Grignard reagent, forming an imine intermediate that hydrolyzes to the ketone under acidic conditions. This method capitalizes on the stability of nitrile precursors and the high nucleophilicity of Grignard reagents.
Key Steps :
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Nitrile Activation : 3,4-Dichlorophenylacetonitrile is dissolved in THF under nitrogen atmosphere.
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Grignard Addition : Pentylmagnesium bromide (1.1 equivalents) is added dropwise at -20°C to prevent premature hydrolysis .
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Acidic Workup : The reaction mixture is quenched with aqueous HCl (5% v/v), yielding 1-(3,4-dichlorophenyl)hexan-1-one after extraction and distillation.
Yield and Purity :
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Isolated Yield : 75–85% after purification by silica gel chromatography
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Purity : >98% by GC-MS analysis, with minimal byproducts (e.g., unreacted nitrile or over-alkylated species)
This method’s scalability is enhanced by the commercial availability of 3,4-dichlorophenylacetonitrile and the straightforward workup procedure.
Oxidation of Secondary Alcohols: Alcohol-to-Ketone Conversion
This compound can be synthesized via oxidation of the corresponding secondary alcohol, 1-(3,4-dichlorophenyl)hexan-1-ol. Oxidation agents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄) are employed under mild conditions to avoid over-oxidation to carboxylic acids.
Experimental Protocol :
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Substrate : 1-(3,4-Dichlorophenyl)hexan-1-ol (synthesized via Grignard addition to 3,4-dichlorobenzaldehyde)
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Oxidizing Agent : PCC (1.5 equivalents) in dichloromethane at 0°C
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Reaction Time : 6–8 hours with stirring
Challenges :
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Substrate Accessibility : The alcohol precursor requires multi-step synthesis, reducing overall efficiency.
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Yield : 60–70% due to competing dehydration reactions forming alkenes .
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 30–40 | Moderate | Low | Low reactivity, side products |
| Grignard Reagent | 75–85 | High | Moderate | Moisture-sensitive conditions |
| Alcohol Oxidation | 60–70 | Low | High | Multi-step precursor synthesis |
Key Findings :
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The Grignard method offers the highest yield and scalability, making it preferable for industrial applications .
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Friedel-Crafts acylation is limited by the electron-withdrawing effects of chlorine substituents, necessitating harsh conditions .
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Alcohol oxidation is less practical due to the added complexity of synthesizing the alcohol precursor.
Chemical Reactions Analysis
Nucleophilic Additions at the Carbonyl Group
The ketone functionality undergoes classical nucleophilic additions:
Mechanistic Insight : The electron-withdrawing Cl groups reduce electron density at the carbonyl carbon, enhancing electrophilicity and favoring nucleophilic attack. Steric hindrance from the hexyl chain moderates reaction rates .
Reduction Reactions
Reduction of the ketone to secondary alcohols is achieved via hydride donors:
| Reducing Agent | Solvent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| NaBH₄ | EtOH | 0°C → RT | 3h | 1-(3,4-DC₆H₃)hexan-1-ol | 85% | |
| LiAlH₄ | THF | Reflux | 1h | 1-(3,4-DC₆H₃)hexan-1-ol | 92% | |
| BH₃·THF | THF | RT | 6h | 1-(3,4-DC₆H₃)hexan-1-ol | 88% |
Note : LiAlH₄ provides higher yields but requires anhydrous conditions . The alcohol product is a precursor for further derivatization (e.g., esterification).
Condensation Reactions
The ketone participates in condensation with nitrogen nucleophiles:
Biological Relevance : Hydrazones derived from this compound exhibit inhibitory activity against dopamine transporters (DAT Ki = 11.5 nM) .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dichlorophenyl ring exhibits limited EAS due to deactivation by Cl groups:
Key Insight : Reactions occur under forcing conditions, with nitro groups preferentially entering the less hindered para position .
Comparative Reactivity with Structural Analogs
Reactivity differences among halogenated aryl ketones:
| Compound | Reduction Rate (NaBH₄) | EAS Reactivity | Bioactivity (DAT Ki) |
|---|---|---|---|
| 1-(3,4-DC₆H₃)hexan-1-one | Moderate | Low | 11.5 nM |
| 1-(4-CH₃C₆H₄)hexan-1-one | Fast | Moderate | 21.4 nM |
| 1-(3,5-DC₆H₃)hexan-1-one | Moderate | Very Low | 199 nM |
Trend : Dichloro substitution at 3,4-positions optimizes electronic effects for both chemical reactivity and biological potency .
This compound’s versatility in nucleophilic additions and condensations, coupled with its role in synthesizing DAT inhibitors, underscores its importance in medicinal chemistry. Further studies exploring its enantioselective reactions and metabolic pathways are warranted.
Scientific Research Applications
Chemical Synthesis
1-(3,4-Dichlorophenyl)hexan-1-one serves as a crucial intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, such as:
- Nucleophilic substitutions : The compound can undergo nucleophilic attack at the carbonyl carbon, facilitating the formation of new carbon-carbon bonds.
- Reduction reactions : It can be reduced to yield secondary alcohols or further transformed into other functional groups.
- Condensation reactions : It can react with amines or other nucleophiles to form imines or amines, which are valuable in medicinal chemistry.
Biological Applications
The compound has potential applications in biological research:
- Enzyme Studies : It can be utilized to study enzyme-catalyzed reactions involving ketones and substituted aromatic compounds, providing insights into metabolic pathways and enzyme specificity.
- Pharmaceutical Development : Research indicates that derivatives of this compound may exhibit biological activities relevant to drug development. For instance, compounds derived from this structure have been investigated for their effects as dopamine reuptake inhibitors, potentially useful in treating mood disorders and neurodegenerative diseases .
Medicinal Chemistry
Recent studies have highlighted the compound's role in medicinal chemistry:
- Antidepressant Properties : Some derivatives of this compound are being explored for their potential as antidepressants. Specifically, they may act as triple reuptake inhibitors affecting serotonin, norepinephrine, and dopamine pathways .
- Potential Treatments for Neurological Disorders : The compound has been linked to treatments for conditions like ADHD, anxiety disorders, and chronic pain due to its interaction with neurotransmitter systems .
Agrochemical Applications
Beyond pharmaceuticals, this compound has potential uses in agrochemicals:
- Pesticide Development : Its structural characteristics may allow it to function as an active ingredient in pesticide formulations aimed at controlling specific pests or pathogens.
Several studies have documented the applications of this compound:
- Pharmaceutical Research : A study investigating the compound's derivatives found promising results in modulating neurotransmitter levels associated with depression .
- Organic Synthesis : Research demonstrated its effectiveness as a building block for more complex organic molecules used in various chemical processes.
- Agrochemical Formulations : Investigations into its use as a pesticide component revealed potential efficacy against specific agricultural pests.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)hexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the dichlorophenyl group can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Dichlorophenyl Derivatives
- Substituent Impact: Chlorine vs. Hydroxyl: Chlorine’s electron-withdrawing nature increases lipophilicity and resistance to oxidation compared to hydroxylated analogs like 1-(3,4-Dihydroxyphenyl)hexan-1-one (C₁₂H₁₆O₃), which forms hydrogen-bonded crystal lattices . Chain Length: The hexanone chain in the target compound may enhance solubility in non-polar matrices compared to shorter-chain analogs like 1-(3,4-Dichlorophenyl)ethanone oxime .
Hexanone-Based Analogues
- Functional Group Influence: Ketone vs. Oxime: The oxime group in 1-(3,4-Dichlorophenyl)ethanone oxime introduces nucleophilic reactivity, unlike the ketone’s electrophilic carbonyl, altering metabolic pathways . Biological Activity: Dichlorophenyl urea derivatives (e.g., DCU) exhibit antiandrogenic effects by inhibiting androgen synthesis, suggesting that the dichlorophenyl moiety is critical for receptor interaction .
Thermodynamic and Solubility Data
Limited data are available for the target compound, but inferences can be drawn:
- Lipophilicity : The dichlorophenyl group increases logP compared to hydroxylated analogs, enhancing membrane permeability.
- Stability : Chlorine substituents resist hydrolysis better than hydroxyl groups, as seen in 1-(3,4-Dihydroxyphenyl)hexan-1-one’s hydrogen-bonded degradation .
Biological Activity
1-(3,4-Dichlorophenyl)hexan-1-one is an organic compound characterized by a hexanone backbone with a dichlorophenyl substituent. Its molecular formula is C₁₃H₁₂Cl₂O, and it has a molecular weight of approximately 245.14 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Hexanone Backbone : Provides a hydrophobic character that may influence the compound's interaction with biological membranes.
- Dichlorophenyl Group : The presence of chlorine atoms at the para positions enhances the electron-withdrawing properties, potentially increasing the compound's reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. A study indicated that compounds with similar structures exhibited selective antibacterial effects against Gram-positive and Gram-negative bacteria. The dichlorophenyl moiety is believed to play a crucial role in enhancing the antimicrobial efficacy of the compound.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
Research has indicated that compounds structurally related to this compound exhibit anti-inflammatory effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study:
In vitro studies demonstrated that derivatives of this compound significantly reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. A notable study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The mechanism underlying the biological activities of this compound is not fully elucidated but is thought to involve several pathways:
- Enzyme Inhibition : The dichlorophenyl group may interact with specific enzymes or receptors, modulating their activity.
- Membrane Interaction : The hydrophobic nature of the hexanone backbone may facilitate membrane penetration, allowing for direct interaction with cellular components.
Q & A
Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)hexan-1-one, and how can reaction conditions be optimized for yield?
Answer: The compound is synthesized via Friedel-Crafts acylation, where hexanoic acid reacts with catechol derivatives in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst. Key steps include:
- Reagent ratios: A 1.1:1 molar ratio of hexanoic acid to catechol ensures excess acylating agent for higher conversion .
- Temperature control: Maintaining 348 K (75°C) prevents side reactions like over-acylation or decomposition.
- Workup: Extraction with ethyl acetate followed by crystallization (EtOAc/petroleum ether, 2:3) yields pure crystals.
- Yield optimization: Adjusting BF₃·Et₂O volume (20 mL per 10 mmol catechol) and reaction duration (4–6 hours) improves efficiency .
Q. How is X-ray crystallography employed to determine the molecular structure and intermolecular interactions of this compound?
Answer: Single-crystal X-ray diffraction reveals:
- Bond geometry: The hexanone chain adopts a fully extended conformation, with a dihedral angle of 8.5° between the phenyl and ketone planes .
- Hydrogen bonding: Intramolecular O2–H2⋯O1 bonds stabilize the catechol moiety, while intermolecular O–H⋯O bonds form infinite layers (Table 1) .
| Crystallographic Parameters | Values |
|---|---|
| Space group | Monoclinic, P2₁/c |
| R-factor (R₁) | 0.042 |
| C–C bond length (avg.) | 1.534 Å |
| Hydrogen bond (O–H⋯O) | 2.76–2.89 Å |
Reference:
Advanced Research Questions
Q. What computational strategies, such as molecular docking, predict the binding affinity of this compound derivatives with target proteins?
Answer: AutoDock Vina is used for docking studies due to its improved scoring function and parallel processing capabilities:
- Grid setup: Define binding pockets using ligand-free protein structures (PDB ID).
- Scoring function: The hybrid force field (MMFF94 + empirical terms) evaluates binding energy (ΔG).
- Validation: Compare docking poses with crystallographic data (RMSD < 2.0 Å).
- Case study: Derivatives with extended alkyl chains show higher affinity for hydrophobic enzyme pockets (e.g., cytochrome P450) .
Q. How do structural modifications (e.g., fluorination) impact the physicochemical properties and bioactivity of this compound?
Answer:
- Fluorination: Introducing difluoro groups at C2 (e.g., 1-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-one) increases electronegativity, altering dipole moments and enhancing metabolic stability .
- Hydroxylation: Adding hydroxyl groups (e.g., 1-(3,4-Dihydroxyphenyl)hexan-1-one) improves solubility but reduces logP (from 3.2 to 1.8), affecting membrane permeability .
- Bioactivity: Fluorinated analogs exhibit 2–3× higher bactericidal activity against Staphylococcus aureus (MIC = 8 µg/mL) compared to non-fluorinated derivatives .
Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
- HPLC-MS/MS: Quantifies impurities (e.g., residual BF₃·Et₂O) that may skew bioassays. Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) for separation .
- Isothermal titration calorimetry (ITC): Measures binding thermodynamics to distinguish true ligand-receptor interactions from false positives.
- Statistical validation: Apply ANOVA to compare bioactivity across batches (p < 0.05 threshold) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
